

A-908292 solubility in common laboratory solvents

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Compound of Interest

Compound Name: A-908292

Cat. No.: B516640

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Application Notes and Protocols for A-908292

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-908292 is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid metabolism.^[1] With an IC₅₀ of 23 nM for human ACC2, **A-908292** serves as a valuable tool for investigating the therapeutic potential of ACC2 inhibition in metabolic diseases such as type 2 diabetes and obesity.^{[1][2]} Understanding the solubility of this compound in common laboratory solvents is critical for the design and execution of in vitro and in vivo studies. These application notes provide detailed information on the solubility of **A-908292**, protocols for its dissolution, and an overview of its mechanism of action.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₀ N ₂ O ₄ S	^[2]
Molecular Weight	360.43 g/mol	^[2]
Appearance	Off-white to light yellow solid	^[1]
CAS Number	903886-95-3	^[2]

Solubility Data

The solubility of **A-908292** has been determined in dimethyl sulfoxide (DMSO) and various solvent systems suitable for in vivo administration. Quantitative solubility data in other common organic solvents such as ethanol, methanol, acetone, and acetonitrile are not readily available in the public domain.

Table 1: Solubility of **A-908292** in Common Laboratory Solvents and Formulations

Solvent / Formulation	Solubility	Molar Concentration	Notes
Dimethyl Sulfoxide (DMSO)	50 mg/mL	138.72 mM	Requires sonication and warming to 60°C. Use of newly opened, non-hygroscopic DMSO is recommended.[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 1.25 mg/mL	≥ 3.47 mM	A clear solution is obtained. The saturation point was not determined.[1][2]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 1.25 mg/mL	≥ 3.47 mM	A clear solution is obtained. The saturation point was not determined.[1][2]
10% DMSO, 90% Corn Oil	≥ 1.25 mg/mL	≥ 3.47 mM	A clear solution is obtained. The saturation point was not determined.[1][2]
Ethanol	Data not available	Data not available	
Methanol	Data not available	Data not available	
Acetone	Data not available	Data not available	
Acetonitrile	Data not available	Data not available	
Water	Insoluble (based on formulation requirements)	Insoluble	

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **A-908292** in DMSO for in vitro studies.

Materials:

- **A-908292** powder
- Anhydrous, non-hygroscopic Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes
- Water bath or heat block set to 60°C
- Sonicator

Procedure:

- Weigh the desired amount of **A-908292** powder and place it in a sterile vial.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL.
- Warm the mixture to 60°C using a water bath or heat block.
- Sonicate the vial until the compound is completely dissolved and the solution is clear.
- Allow the solution to cool to room temperature.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).^[1]

Protocol 2: General Protocol for In Vivo Formulation (Aqueous System)

This protocol provides a general method for preparing an aqueous-based formulation of **A-908292** for in vivo experiments. The following example is for the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation.

Materials:

- **A-908292**
- DMSO
- PEG300
- Tween-80
- Saline solution (0.9% NaCl)
- Sterile tubes
- Calibrated pipettes

Procedure:

- Prepare a stock solution of **A-908292** in DMSO (e.g., 12.5 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add PEG300 to the tube and mix thoroughly.
- Add Tween-80 to the mixture and mix until a homogenous solution is formed.
- Add the saline solution to the mixture and vortex until a clear solution is obtained.
- The final concentration of **A-908292** in this formulation will be ≥ 1.25 mg/mL.[\[1\]](#)[\[2\]](#)

Protocol 3: A General Shake-Flask Method for Solubility Determination

This protocol outlines a standard laboratory procedure to determine the solubility of **A-908292** in various solvents.

Materials:

- **A-908292** powder
- A selection of common laboratory solvents (e.g., ethanol, methanol, acetone, acetonitrile)
- Small glass vials with screw caps
- Orbital shaker or vortex mixer
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Calibrated pipettes and analytical balance

Procedure:

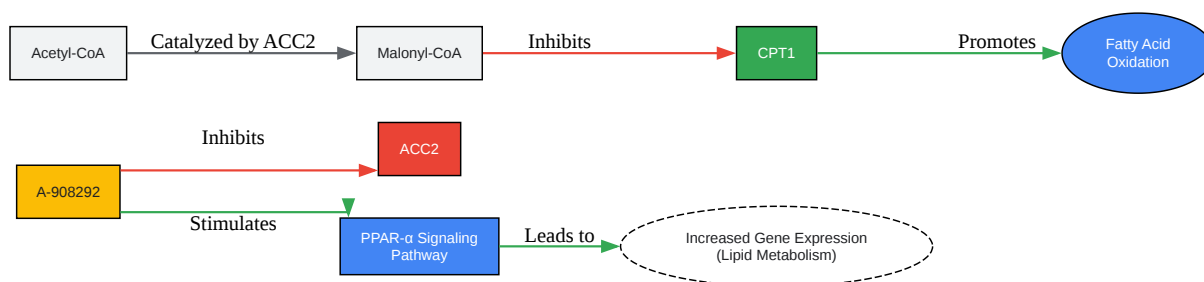
- Add an excess amount of **A-908292** powder to a series of vials, each containing a known volume of a different solvent.
- Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
- After shaking, visually inspect the vials to ensure that excess solid **A-908292** remains, indicating that a saturated solution has been formed.
- Centrifuge the vials at high speed to pellet the undissolved solid.
- Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

- Analyze the concentration of **A-908292** in the diluted supernatant using a pre-validated HPLC or UV-Vis spectrophotometry method.
- Calculate the original concentration in the saturated solution to determine the solubility.

Mechanism of Action and Signaling Pathway

A-908292 is a selective inhibitor of ACC2, an enzyme primarily located on the outer mitochondrial membrane. ACC2 catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for β -oxidation. By inhibiting ACC2, **A-908292** reduces the levels of malonyl-CoA, which in turn relieves the inhibition of CPT1, leading to an increased rate of fatty acid oxidation.

Furthermore, studies have shown that **A-908292** can stimulate the PPAR- α -dependent signaling pathway.^[1] Peroxisome proliferator-activated receptor-alpha (PPAR- α) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

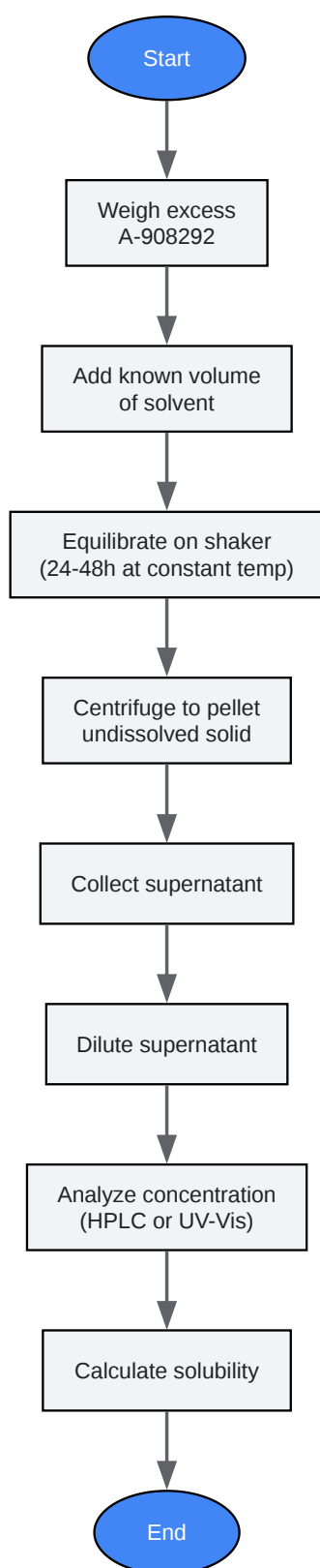


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Caption: Mechanism of action of **A-908292**.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of **A-908292** in a laboratory setting.



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Caption: Workflow for solubility determination.

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